Fluorescent Thiol Probe
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Overview
Description
Fluorescent thiol probes are specialized chemical compounds designed to detect and quantify thiol groups (-SH) in various biological and chemical systems. Thiols, such as cysteine, homocysteine, and glutathione, play crucial roles in cellular functions and are involved in numerous biochemical processes. The detection of thiols is essential for understanding cellular redox states, signaling pathways, and disease mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent thiol probes typically involves the conjugation of a fluorescent dye with a thiol-reactive group. Common fluorescent dyes include fluorescein, rhodamine, and cyanine derivatives. The thiol-reactive groups can be maleimides, iodoacetamides, or disulfides .
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Maleimide-based Probes:
Reaction: Maleimide + Fluorescent Dye → Fluorescent Thiol Probe
Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature.
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Iodoacetamide-based Probes:
Reaction: Iodoacetamide + Fluorescent Dye → this compound
Conditions: This reaction is typically performed in aqueous or mixed aqueous-organic solvents at neutral to slightly basic pH.
Industrial Production Methods: Industrial production of fluorescent thiol probes involves large-scale synthesis using automated reactors and purification systems. The process includes:
Synthesis: Automated synthesis of the probe using optimized reaction conditions.
Purification: High-performance liquid chromatography (HPLC) or other chromatographic techniques.
Quality Control: Spectroscopic analysis to ensure purity and functionality.
Chemical Reactions Analysis
Types of Reactions: Fluorescent thiol probes undergo various chemical reactions, including:
Michael Addition: Thiols react with α,β-unsaturated carbonyl compounds.
Cyclization with Aldehydes: Formation of thiazolidines.
Cleavage of Sulfonamide and Sulfonate Esters: Thiols cleave these bonds to release the fluorescent dye.
Common Reagents and Conditions:
Michael Addition: Typically performed in aqueous or organic solvents at neutral pH.
Cyclization: Conducted in aqueous solutions at physiological pH.
Cleavage Reactions: Often carried out in buffered solutions at neutral to slightly basic pH.
Major Products:
Michael Addition: Formation of thiol-adducts.
Cyclization: Formation of thiazolidines.
Cleavage Reactions: Release of the fluorescent dye.
Scientific Research Applications
Fluorescent thiol probes have a wide range of applications in scientific research:
Chemistry: Used to study redox reactions and thiol-disulfide exchange reactions.
Biology: Employed in imaging and quantifying thiols in live cells, tissues, and organisms.
Medicine: Utilized in diagnosing diseases related to oxidative stress and thiol imbalances, such as cancer and neurodegenerative disorders.
Industry: Applied in environmental monitoring and food safety to detect thiol-containing compounds.
Mechanism of Action
The mechanism of action of fluorescent thiol probes involves the specific reaction of the probe with thiol groups. The thiol-reactive group of the probe reacts with the thiol group, leading to a change in the fluorescence properties of the dye. This change can be detected and quantified using fluorescence spectroscopy. The molecular targets include cysteine residues in proteins and small molecule thiols like glutathione .
Comparison with Similar Compounds
Fluorescent thiol probes are compared with other thiol-reactive compounds based on their sensitivity, selectivity, and fluorescence properties. Similar compounds include:
Monobromobimane (mBrB): A widely used thiol-reactive fluorescent dye.
4-Fluoro-7-sulfamoylbenzofurazan (ABD-F): Known for its high sensitivity.
5-Iodoacetamidofluorescein (5-IAF): Commonly used for protein labeling.
Uniqueness: Fluorescent thiol probes are unique due to their high selectivity for thiols, minimal interference from other biological molecules, and the ability to provide real-time imaging of thiols in live cells .
Properties
Molecular Formula |
C31H30N6O10S |
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Molecular Weight |
678.7 g/mol |
IUPAC Name |
N-[4-[2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3 |
InChI Key |
CDPMXQUCTGVMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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